molecular formula C14H17NO3S2 B2539220 N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]THIOPHENE-2-SULFONAMIDE CAS No. 1797087-70-7

N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]THIOPHENE-2-SULFONAMIDE

Cat. No.: B2539220
CAS No.: 1797087-70-7
M. Wt: 311.41
InChI Key: QYDYLBCNRPNERH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]THIOPHENE-2-SULFONAMIDE is a complex organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing one sulfur atom This compound is characterized by the presence of a methoxy group, a methylphenyl group, and a sulfonamide group attached to the thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]THIOPHENE-2-SULFONAMIDE typically involves multi-step organic reactions. One common method is the condensation reaction between a thiophene derivative and a sulfonamide precursor. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced technologies such as microwave-assisted synthesis and flow chemistry can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]THIOPHENE-2-SULFONAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .

Mechanism of Action

The mechanism of action of N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]THIOPHENE-2-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The sulfonamide group can form hydrogen bonds with biological molecules, influencing their activity and function. Additionally, the thiophene ring can participate in π-π interactions with aromatic residues in proteins, affecting their conformation and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the methoxy and methylphenyl groups enhances its reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications .

Biological Activity

N-[2-Methoxy-2-(2-methylphenyl)ethyl]thiophene-2-sulfonamide is a compound of significant interest due to its biological activities, particularly as a potential inhibitor of carbonic anhydrases (CAs), which are crucial in various physiological processes and therapeutic applications. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanism of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound can be described by its IUPAC name, which highlights its structural components:

  • IUPAC Name : this compound
  • Molecular Formula : C13H17N1O3S1

This compound primarily exhibits its biological activity through inhibition of carbonic anhydrases. These enzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and protons, playing vital roles in respiration, acid-base balance, and fluid secretion.

Inhibition Studies

Recent studies have highlighted the potency of thiophene-based sulfonamides as inhibitors of human carbonic anhydrase isoenzymes I and II (hCA-I and hCA-II). The compound demonstrated noncompetitive inhibition characteristics, with inhibitory constants (K_i) indicating strong binding affinity:

IsoenzymeIC50 (nM)K_i (nM)
hCA-I69 - 7066.49 ± 17.15
hCA-II23.4 - 1.405 µM74.88 ± 20.65

These values suggest that the compound is a potent inhibitor at low concentrations, making it a candidate for therapeutic applications targeting conditions such as glaucoma and edema where CA inhibition is beneficial .

Structure-Activity Relationship (SAR)

The biological activity of thiophene derivatives often correlates with their structural features. The presence of the thiophene ring and the sulfonamide group are critical for activity:

  • Thiophene Ring : Essential for enzyme interaction and binding.
  • Sulfonamide Group : Plays a significant role in the inhibition mechanism by mimicking substrates or intermediates in the catalytic cycle of CAs.

Research indicates that modifications to the substituents on the thiophene ring can drastically alter the inhibitory potency against different isoenzymes .

Case Studies

  • Carbonic Anhydrase Inhibition : A study evaluated various thiophene-based sulfonamides, including this compound, demonstrating significant inhibition against hCA-I and hCA-II. Molecular docking studies revealed that these compounds interact at sites outside the active site, suggesting a unique mode of action .
  • Potential Antitumor Activity : Other derivatives of thiophene sulfonamides have shown promise as antitumor agents in various cancer cell lines, indicating that modifications to the core structure could lead to enhanced biological activities beyond CA inhibition .

Properties

IUPAC Name

N-[2-methoxy-2-(2-methylphenyl)ethyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3S2/c1-11-6-3-4-7-12(11)13(18-2)10-15-20(16,17)14-8-5-9-19-14/h3-9,13,15H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYDYLBCNRPNERH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(CNS(=O)(=O)C2=CC=CS2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.